Cas no 221243-34-1 (5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole)

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-carbonitrile,5-amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-
- 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole
- 5-amino-1-(tert-butyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carbonitrile
- 5-AMINO-3-(1-NAPHTHYL)-4-CYANO-1-CYCLOHEXYLPYRAZOLE
- 5-amino-1-tert-butyl-3-naphthalen-1-ylpyrazole-4-carbonitrile
- 5-Amino-1-tert-butyl-4-cyano-3-(1-naphthyl)-pyrazole
- W-201915
- DTXSID90694836
- 221243-34-1
- 5-amino-3-(1-naphthyl)-4-cyano-1-tert-butyl pyrazole
- FT-0661954
- 5-Amino-1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carbonitrile
- AKOS027447594
- DB-296002
- 5-AMINO-1-TERT-BUTYL-3-(NAPHTHALEN-1-YL)PYRAZOLE-4-CARBONITRILE
-
- MDL: MFCD09842775
- インチ: InChI=1S/C18H18N4/c1-18(2,3)22-17(20)15(11-19)16(21-22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,20H2,1-3H3
- InChIKey: VQIRZHRXSCWFNN-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)N1C(=C(C#N)C(=N1)C2=CC=CC3=CC=CC=C32)N
計算された属性
- せいみつぶんしりょう: 290.15300
- どういたいしつりょう: 290.153
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 67.6A^2
じっけんとくせい
- 密度みつど: 1.16
- ゆうかいてん: 150-158°C
- ふってん: 523.9°C at 760 mmHg
- フラッシュポイント: 270.7°C
- 屈折率: 1.631
- PSA: 67.63000
- LogP: 4.49338
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-217127-10 mg |
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole, |
221243-34-1 | 10mg |
¥2,858.00 | 2023-07-11 | ||
TRC | A618375-25mg |
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole |
221243-34-1 | 25mg |
$ 431.00 | 2023-04-19 | ||
TRC | A618375-5mg |
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole |
221243-34-1 | 5mg |
$ 110.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217127-10mg |
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole, |
221243-34-1 | 10mg |
¥2858.00 | 2023-09-05 | ||
TRC | A618375-10mg |
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole |
221243-34-1 | 10mg |
$ 184.00 | 2023-04-19 | ||
TRC | A618375-100mg |
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole |
221243-34-1 | 100mg |
$ 1453.00 | 2023-04-19 |
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazoleに関する追加情報
Comprehensive Overview of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole (CAS No. 221243-34-1)
The compound 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole (CAS No. 221243-34-1) is a specialized heterocyclic organic molecule with a unique structural framework. Its molecular architecture combines a pyrazole core with naphthyl and cyano substituents, making it a subject of interest in pharmaceutical research and material science. The presence of the tert-butyl group enhances its steric stability, while the amino and cyano functional groups contribute to its reactivity and potential applications in drug discovery and catalysis.
In recent years, the demand for high-performance organic compounds like 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole has surged, driven by advancements in medicinal chemistry and agrochemical development. Researchers are particularly intrigued by its potential as a building block for biologically active molecules, given its ability to interact with various enzymatic targets. This aligns with the growing trend of targeted therapy and precision medicine, where tailored compounds play a pivotal role.
The synthesis of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole involves multi-step organic reactions, often requiring palladium-catalyzed cross-coupling or nucleophilic substitution techniques. Its solubility in polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile makes it versatile for laboratory applications. However, optimizing its yield and purity remains a focus for industrial-scale production, addressing challenges such as byproduct formation and reaction selectivity.
From an environmental perspective, the compound's biodegradability and ecotoxicological profile are under scrutiny, reflecting the broader shift toward green chemistry. Regulatory bodies emphasize the need for sustainable synthesis methods, which has led to innovations like microwave-assisted reactions and catalyst recycling. These advancements not only reduce waste generation but also align with the United Nations Sustainable Development Goals (SDGs).
In the realm of intellectual property, 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole has been cited in several patents, particularly for its utility in crop protection formulations and anticancer agents. Its structure-activity relationship (SAR) studies are frequently discussed in scientific literature, highlighting its modular design for lead optimization. This has sparked interest among start-ups and research consortia aiming to leverage its scaffold diversity.
For laboratory safety, handling 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole requires adherence to standard operating procedures (SOPs), including the use of personal protective equipment (PPE) and fume hoods. While it is not classified as a hazardous substance, its material safety data sheet (MSDS) recommends precautions to avoid inhalation or skin contact, underscoring the importance of risk assessment in chemical handling.
The future of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole lies in its integration with computational chemistry tools like molecular docking and quantitative structure-activity relationship (QSAR) models. These technologies accelerate virtual screening, reducing the time and cost associated with empirical testing. As artificial intelligence (AI) continues to revolutionize drug design, this compound's adaptability positions it as a promising candidate for next-generation therapeutics.
In summary, 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole (CAS No. 221243-34-1) exemplifies the intersection of innovation and practical application in modern chemistry. Its relevance to life sciences, agriculture, and materials engineering ensures its continued prominence in both academic research and industrial innovation.
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